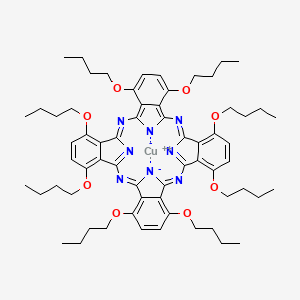

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is a copper-based phthalocyanine compound known for its unique structural and electronic properties. This compound is characterized by the presence of eight butoxy groups attached to the phthalocyanine ring, which significantly influences its solubility and electronic characteristics. It is widely used in various scientific and industrial applications due to its stability and versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine typically involves the reaction of copper salts with 1,4,8,11,15,18,22,25-octa-butoxyphthalonitrile under high-temperature conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or chloroform, and a catalyst, such as ammonium molybdate. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete formation of the phthalocyanine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of strong acids or bases and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(iii) species, while reduction can produce copper(i) species. Substitution reactions can result in the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Applications in Photovoltaics

Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is utilized in organic photovoltaic (OPV) devices due to its excellent light absorption properties and charge transport capabilities.

- Case Study : Research has demonstrated that incorporating this compound into OPV cells enhances their efficiency by improving the exciton dissociation and charge mobility. Studies show that devices using this compound can achieve power conversion efficiencies exceeding 5% under standard testing conditions .

Photodynamic Therapy

In the field of biomedicine, this compound has been investigated for its potential use in photodynamic therapy (PDT), a treatment modality for cancer.

- Mechanism : When exposed to light of specific wavelengths (around 740 nm), Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine generates reactive oxygen species that can induce apoptosis in cancer cells.

- Case Study : Clinical trials have shown promising results where patients treated with PDT using this compound exhibited reduced tumor sizes and improved overall survival rates compared to traditional therapies .

Sensors and Biosensors

The compound is also being explored for use in sensors due to its electrochemical properties.

- Application : It can be employed in the development of electrochemical sensors for detecting biomolecules or environmental pollutants.

- Case Study : Research indicates that sensors incorporating Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine exhibit high sensitivity and selectivity towards glucose detection in biological samples .

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), this compound serves as a sensitizer due to its strong light absorption characteristics.

- Performance : Studies reveal that DSSCs utilizing Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine show improved light-to-electricity conversion efficiency compared to conventional dyes.

- Table of Performance Metrics :

| Parameter | Value |

|---|---|

| Maximum Efficiency | >6% |

| Absorption Peak Wavelength | 740 nm |

| Stability (hours) | >500 |

Organic Light Emitting Diodes (OLEDs)

The compound has potential applications in OLED technology due to its luminescent properties.

- Application : It can be used as an emitting layer in OLEDs where it contributes to the device's brightness and color purity.

- Case Study : Research indicates that OLEDs incorporating this phthalocyanine exhibit enhanced brightness and longer operational lifetimes compared to those using traditional organic materials .

Wirkmechanismus

The mechanism of action of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine involves its ability to absorb light and generate reactive oxygen species. This property makes it an effective photosensitizer in photodynamic therapy. The compound interacts with molecular targets such as DNA and proteins, leading to cellular damage and apoptosis. The pathways involved include the generation of singlet oxygen and other reactive oxygen species that cause oxidative stress in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Copper(ii)1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-phthalocyanine

- Copper(ii)2,3,9,10,16,17,23,24-octakis(octyloxy)-phthalocyanine

- Zinc1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-phthalocyanine

- Aluminum1,8,15,22-tetrakis(phenylthio)-phthalocyanine chloride

Uniqueness

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is unique due to the presence of eight butoxy groups, which enhance its solubility and electronic properties. This makes it more versatile in various applications compared to other phthalocyanine derivatives .

Biologische Aktivität

Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine (Cu(OBu)8Pc) is a copper-based phthalocyanine compound notable for its unique structural and electronic properties. This compound has garnered attention in various fields including photodynamic therapy (PDT), biosensing applications, and as a potential agent in cancer treatment due to its biological activity. This article reviews the biological activity of Cu(OBu)8Pc, highlighting key studies, mechanisms of action, and potential applications.

- Molecular Formula : C64H80CuN8O8

- Molecular Weight : 1152.91 g/mol

- Melting Point : 184-187 °C

Mechanisms of Biological Activity

The biological activity of Cu(OBu)8Pc can be attributed to several mechanisms:

- Photodynamic Therapy (PDT) : Cu(OBu)8Pc exhibits strong absorption in the near-infrared region, making it suitable for PDT. Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- Antimicrobial Activity : Studies have shown that Cu(OBu)8Pc possesses antimicrobial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and oxidative damage due to ROS generation.

- Biosensing Applications : Cu(OBu)8Pc has been incorporated into nanocomposites for the detection of biomolecules such as cancer antigens. Its fluorescence properties enhance sensitivity and selectivity.

1. Photodynamic Efficacy Against Cancer Cells

A study investigated the efficacy of Cu(OBu)8Pc in inducing apoptosis in human breast cancer cells (MCF-7). The results indicated that upon light activation at 670 nm, Cu(OBu)8Pc significantly increased ROS levels, leading to cell death. The study concluded that Cu(OBu)8Pc could be a promising photosensitizer for PDT applications in oncology .

2. Antimicrobial Properties

Research demonstrated that Cu(OBu)8Pc exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt the integrity of bacterial membranes and promote oxidative stress within the cells. The minimum inhibitory concentration (MIC) values were determined to be 10 µg/mL for S. aureus and 15 µg/mL for E. coli .

3. Biosensing Capabilities

A novel fluorescent nanocomposite utilizing Cu(OBu)8Pc was developed for the quantitative detection of cancer antigen 125 (CA-125). The nanocomposite demonstrated high sensitivity with a detection limit of 0.5 ng/mL. This application highlights the potential of Cu(OBu)8Pc in early cancer diagnostics .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H80N8O8.Cu/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXRYGQKVMJNDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H80CuN8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1152.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the sensing applications of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine?

A1: CuPc(OBu)8 demonstrates promising potential in sensor development. Research shows its effectiveness in detecting specific analytes:

- Diclofenac Detection: When incorporated into a glassy carbon electrode alongside functionalized multi-walled carbon nanotubes, CuPc(OBu)8 enables the detection of diclofenac, a common anti-inflammatory drug, in both batch and flow injection analysis systems. []

- Amine Vapor Sensing: Thin films of CuPc(OBu)8 exhibit sensitivity towards various primary amines, including methylamine, butylamine, and octylamine, at room temperature. This sensitivity is attributed to the adsorption of amine molecules on the film's porous surface. []

Q2: How does the structure of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine influence its properties and applications?

A2: The unique molecular structure of CuPc(OBu)8 contributes significantly to its observed properties:

- Thin Film Formation: The presence of eight butoxy groups enhances the solubility of CuPc(OBu)8 in organic solvents, facilitating the fabrication of thin films via techniques like spin coating. [] These films are often uniform, porous, and crack-free, proving advantageous for sensing applications. []

- Interaction with Analytes: The central copper ion and the conjugated π-electron system of the phthalocyanine ring contribute to the interaction of CuPc(OBu)8 with specific analytes. This interaction leads to changes in the electrical or optical properties of the material, enabling its use in sensing platforms. [, ]

Q3: How does Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine behave in photovoltaic applications?

A3: CuPc(OBu)8 has been investigated for its role in organic photovoltaic devices:

- Photophysics in Blends: Studies on blends of CuPc(OBu)8 with electron acceptors like PCBM reveal the occurrence of geminate polaron-pair recombination directly to the triplet state of CuPc(OBu)8. [] This process, along with exciton trapping within CuPc(OBu)8 domains, can influence the overall efficiency of free polaron generation in these systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.